molecular formula C6H6ClNO B1363960 1-Methylpyrrole-2-carbonyl chloride CAS No. 26214-68-6

1-Methylpyrrole-2-carbonyl chloride

Cat. No.: B1363960
CAS No.: 26214-68-6
M. Wt: 143.57 g/mol
InChI Key: JOYDZQJINHJNPM-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2-carbonyl chloride is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides and Esters: Formed from substitution reactions.

    1-Methylpyrrole-2-carboxylic acid: Resulting from oxidation.

    1-Methylpyrrole: Produced through reduction.

Scientific Research Applications

1-Methylpyrrole-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

    Pyrrole-2-carbonyl chloride: Lacks the methyl group at the nitrogen atom, resulting in different reactivity and applications.

    1-Methylpyrrole-2-carboxylic acid: The oxidized form of 1-methylpyrrole-2-carbonyl chloride.

    1-Methylpyrrole: The reduced form, lacking the carbonyl chloride group.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective acylation reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

1-methylpyrrole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYDZQJINHJNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383541
Record name 1-methylpyrrole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26214-68-6
Record name 1-methylpyrrole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrrole-2-carbonyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 0.13 g of 1-methyl-1H-pyrrole-2-carboxylic acid, 0.15 g of thionyl chloride and 5 ml of hexane was heated under reflux for 2 hours. The reaction mixture was concentrated under reduced pressure to obtain 0.14 g of 1-methyl-1H-pyrrole-2-carbonyl chloride. To a mixture of 0.22 g of N-(2-aminobenzoyl)-N′-ethoxycarbonylhydrazine and 10 ml of pyridine was added 0.14 g of the resulting 1-methyl-1H-pyrrole-2-carbonyl chloride, and the mixture was stirred at room temperature for 2 hours. Water was poured into the reaction mixture, and a deposited precipitate was collected by filtration to obtain 0.11 g of the present compound (2) of the formula:
Quantity
0.13 g
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reactant
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0.15 g
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

500 mg (4 mmol) of 1-methyl-2-pyrrolecarboxylic acid in 5 ml of dichloromethane are introduced into a round-bottomed flask and under a nitrogen stream. There are added, dropwise, 790 μl (4 mmol) of dicyclohexylamine and, 30 minutes later, 290 μl (4 mmol) of thionyl chloride. The medium is stirred for 1 hour at room temperature and then heated for 2 hours at 50° C. The mixture is then diluted with ether and the precipitate is filtered off. The filtrate is evaporated off and a brown oil is obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
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5 mL
Type
solvent
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790 μL
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290 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights does the research provide about the interaction of 1-Methylpyrrole-2-carbonyl chloride with surfaces?

A1: The research utilizes Surface-enhanced Raman spectroscopy (SERS) and Density Functional Theory (DFT) calculations to investigate the adsorption behavior of this compound on metal surfaces []. While the abstract doesn't detail the specific findings, this approach suggests the study focuses on understanding how the molecule's orientation and interaction strength with the surface are influenced by its chemical structure. This information is crucial for potential applications like catalysis, where the molecule's interaction with a surface can significantly impact reaction rates and selectivity.

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